molecular formula C19H19ClN6O2S B1431322 Avanafil impurity 26 CAS No. 1364671-62-4

Avanafil impurity 26

Cat. No. B1431322
CAS RN: 1364671-62-4
M. Wt: 430.9 g/mol
InChI Key: BXOLBSYPUBHTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil impurity 26 is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction . It was detected in several laboratory batches of Avanafil with a content of 0.29–1.63% .


Synthesis Analysis

The impurities of Avanafil, including impurity 26, were inferred based on the synthesis route and UPLC-MS research . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the impurities were inferred from LC-MS studies . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization .


Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil .

Scientific Research Applications

Avanafil impurity 26 has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and properties of other impurities in Avanafil. It has also been used to investigate the pharmacokinetics and pharmacodynamics of Avanafil. Additionally, this compound has been used to study the effects of this compound drugs on the cardiovascular system.

Mechanism of Action

Target of Action

Avanafil Impurity 26, as a metabolite of Avanafil , is likely to share similar targets with its parent compound. Avanafil primarily targets phosphodiesterase-5 (PDE5), an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . The inhibition of PDE5 is crucial in treating conditions like erectile dysfunction .

Mode of Action

The mode of action of this compound is expected to be similar to that of Avanafil. Avanafil works by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis . During sexual arousal, there is a local release of nitric oxide, which stimulates the enzyme guanylate cyclase to produce cGMP . The inhibition of PDE5 by Avanafil leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be the same as those affected by Avanafil. The primary pathway involves the nitric oxide-cGMP pathway. In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the production of cGMP. The increased levels of cGMP cause vasodilation, leading to an increased blood flow in the penis .

Pharmacokinetics

Avanafil is known for its fast onset of action, allowing for administration as early as 15 minutes prior to sexual activity .

Result of Action

The molecular and cellular effects of this compound’s action would likely mirror those of Avanafil. The increased levels of cGMP in the corpus cavernosum, resulting from the inhibition of PDE5, lead to smooth muscle relaxation and increased blood flow . This ultimately aids in achieving and maintaining an erection during sexual activity .

Action Environment

The action environment of this compound is likely to be influenced by similar factors as Avanafil. Environmental factors such as temperature, humidity, and light can affect the stability of Avanafil . Therefore, it is crucial for manufacturers and regulators to ensure appropriate packaging, handling, and labeling of Avanafil and its impurities to maintain their efficacy .

Advantages and Limitations for Lab Experiments

Avanafil impurity 26 has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low affinity for other drugs. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.

Future Directions

There are several potential future directions for Avanafil impurity 26. One potential direction is to investigate the potential for using this compound as a novel treatment for this compound. Additionally, further research could be conducted to investigate the potential for using this compound to treat other conditions, such as hypertension and depression. Finally, this compound could be studied for its potential use as an ingredient in other pharmaceutical formulations.

Safety and Hazards

Avanafil is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOLBSYPUBHTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In DMF (60 mL) were dissolved 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio) pyrimidine-5-carboxylic acid (1.0 g, 2.95 mmol), pyrimidine 2-ylmethylamine (570 mg, 5.22 mmol) and HATU (2-(7-azabenzotriazole)-N,N,N′,N′-tetramethyluronium hexafluorophosphate, 2.64 g, 6.96 mmol), then DIEA (152 mg, 1.2 mmol) was added dropwisely. The reaction mixture was stirred at 60° C. overnight, extracted with DCM after water was added and washed with brine. The organic phase was dried over sodium sulfate. The solvent was removed by rotary evaporation, then the solid obtained was purified by silica gel column chromatography (DCM/methanol=50/1) to give 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-formamide (350 mg, 13% yield).
Name
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avanafil impurity 26
Reactant of Route 2
Reactant of Route 2
Avanafil impurity 26
Reactant of Route 3
Reactant of Route 3
Avanafil impurity 26
Reactant of Route 4
Reactant of Route 4
Avanafil impurity 26
Reactant of Route 5
Reactant of Route 5
Avanafil impurity 26
Reactant of Route 6
Reactant of Route 6
Avanafil impurity 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.